

Comparative Analysis of Spectroscopic Data for Pyrazole-Isoxazole Isomers

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Compound of Interest

Compound Name: *5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole*

CAS No.: 925179-53-9

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Executive Summary: The Bioisostere Challenge

In medicinal chemistry, pyrazoles and isoxazoles are classic bioisosteres. While they share similar steric volumes and planar geometries, their electronic distributions and hydrogen-bonding capabilities differ radically. A critical bottleneck in drug development occurs during the synthesis of these cores—often via the condensation of 1,3-dicarbonyls with hydrazine (for pyrazoles) or hydroxylamine (for isoxazoles). This process frequently yields regioisomers (e.g., 3,5- vs. 5,3-disubstituted) or, in cases of ambiguous reagents, structural isomers that are difficult to distinguish by low-resolution QC methods.

This guide provides a definitive spectroscopic framework to differentiate these isomers, synthesizing data from NMR (

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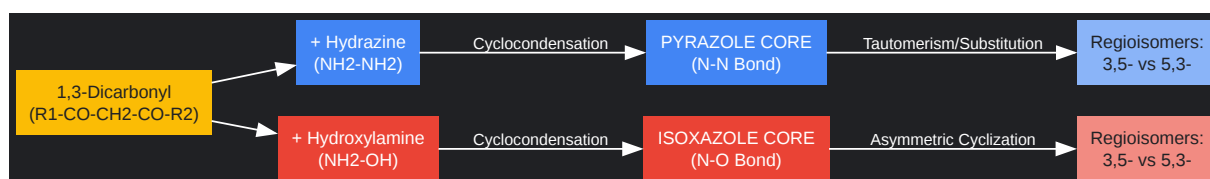
C,

N), Mass Spectrometry, and IR. We move beyond basic peak listing to explain the causality of spectral differences, enabling you to design self-validating identification protocols.

Synthetic Divergence & Isomerism

Understanding the origin of the sample is the first step in analysis. Both heterocycles often originate from the same electrophilic precursor (1,3-diketone or equivalent), leading to "reaction history" impurities.

Diagram 1: Synthetic Divergence and Isomer Generation



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Caption: Divergent synthesis pathways showing how identical precursors yield distinct heterocycles and regioisomeric mixtures.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5][6][7]

NMR is the gold standard for differentiation. The key differentiator is the electronegativity of the heteroatoms: Oxygen (3.44) is significantly more electronegative than Nitrogen (3.04). This results in distinct deshielding patterns.

Carbon-13 (C) NMR Signatures[1][3][5]

The most reliable diagnostic marker is the chemical shift of the carbons within the ring. In isoxazoles, the C5 position (adjacent to Oxygen) is significantly more deshielded than the C3 or C4 positions. In pyrazoles, the symmetry (or tautomeric averaging) often brings C3 and C5 closer together.

Carbon Position	Isoxazole Shift (ppm)	Pyrazole Shift (ppm)	Mechanistic Insight
C3 (C=N)	150 – 160	130 – 145	Pyrazole C3 is less deshielded due to lower EN of adjacent N.
C4 (C=C)	95 – 105	100 – 110	C4 is relatively shielded in both, acting as a nucleophilic center.
C5 (C-O vs C-N)	160 – 175	130 – 145	CRITICAL: C5 in isoxazole is heavily deshielded by Oxygen.

Expert Tip: If you observe a carbon signal >165 ppm that is not a carbonyl, it is highly indicative of the Isoxazole C5.

Nitrogen-15 (N) NMR

Though less common,

N NMR provides absolute confirmation.

- Pyrazoles: Exhibit two distinct nitrogen environments in N-substituted derivatives: a pyrrole-like N (-170 to -190 ppm) and a pyridine-like N (-120 to -140 ppm).
- Isoxazoles: Contain only one nitrogen (pyridine-like), typically appearing around -50 to -80 ppm (referenced to).

Regioisomer Determination (NOE/ROESY)

Distinguishing 3,5-disubstituted isomers (e.g., 3-methyl-5-phenyl vs. 5-methyl-3-phenyl) requires spatial correlation.

- Protocol: Irradiate the substituent methyl group.
- Result: If you see an NOE enhancement of the ring proton (H4), the methyl is at position 3 or 5. To distinguish, look for NOE between the substituent and the N-substituent (in pyrazoles). In isoxazoles, HMBC is preferred: Look for long-range coupling from the methyl protons to the highly deshielded C5 or the less deshielded C3.

Mass Spectrometry (MS) Fragmentation[8][9][10]

Mass spectrometry offers a rapid, destructive confirmation method. The fundamental difference lies in ring stability. The N-N bond in pyrazoles is robust, while the N-O bond in isoxazoles is labile (bond energy ~200 kJ/mol vs ~160 kJ/mol).

Fragmentation Logic

- Isoxazoles: The "weak link" is the N-O bond. Under ESI or EI, the ring frequently cleaves to lose neutral fragments like CO or nitriles (R-CN).
- Pyrazoles: The ring is highly stable. The primary fragmentation pathway involves the loss of HCN or

(in specific derivatives), but the molecular ion

is usually more abundant than in isoxazoles.

Diagnostic Fragment Ions:

- Isoxazole:

(Loss of acyl radical via skeletal rearrangement).
- Pyrazole:

(Characteristic loss of hydrogen cyanide).

Vibrational Spectroscopy (IR)[1][3][6][11]

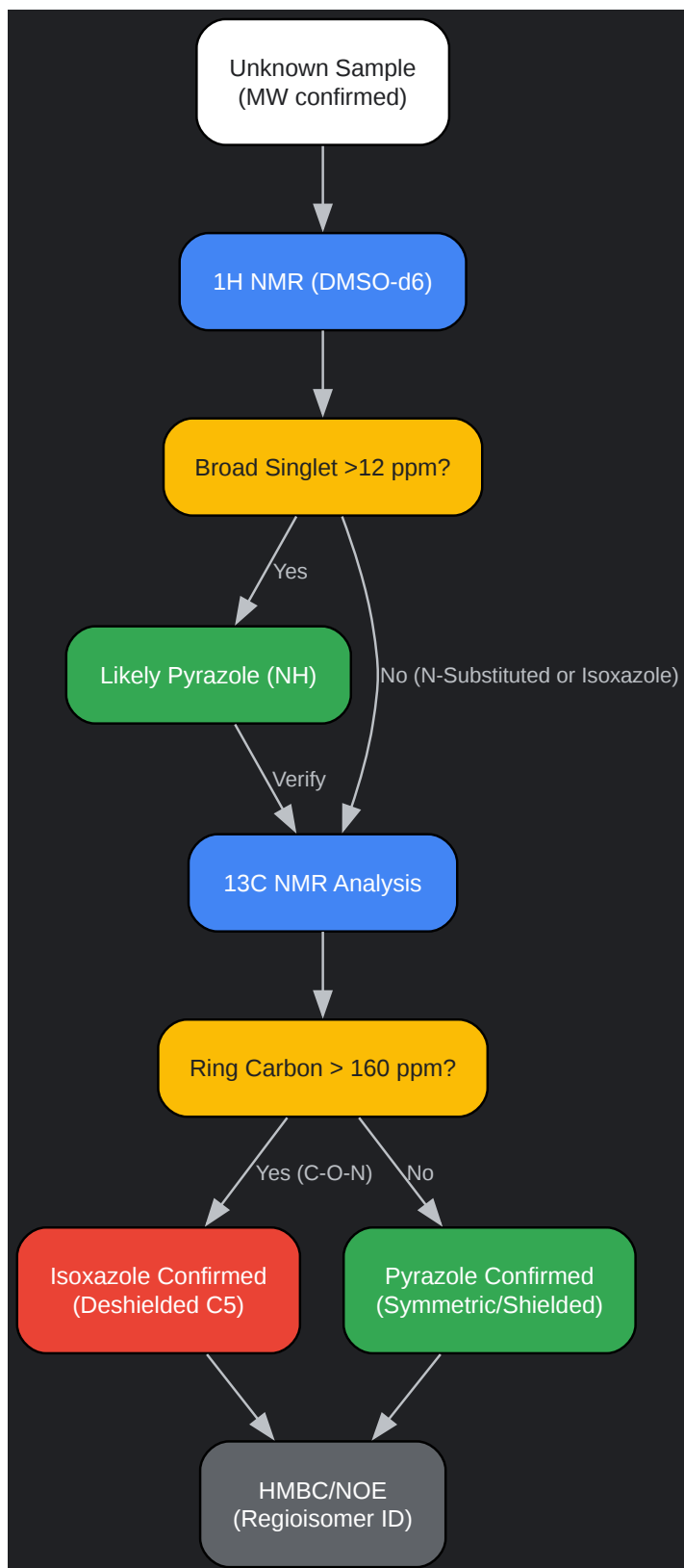
While less specific than NMR, IR provides immediate "fingerprint" data, particularly for checking the presence of N-H bonds.

- N-H Stretch: Unsubstituted pyrazoles show a sharp band at ~3200–3400 cm⁻¹. Isoxazoles never show this unless a side-chain amine is present.
- Ring Breathing:
 - Isoxazole: ~1600 cm⁻¹ (C=N) and ~1450 cm⁻¹.
 - Pyrazole: ~1580 cm⁻¹ (C=N).^{[1][2]}
- N-O Stretch: Isoxazoles may show a band ~900–1000 cm⁻¹, though this is often obscured in complex molecules.

Experimental Protocol: The Identification Workflow

This workflow is designed for unknown samples suspected to be either pyrazole or isoxazole derivatives.

Diagram 2: Analytical Decision Matrix



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Caption: Step-by-step decision tree for distinguishing pyrazole/isoxazole cores and their regioisomers.

Step-by-Step Methodology

- Sample Preparation: Dissolve ~5-10 mg of compound in DMSO-
d₆. (DMSO is preferred over CDCl₃ to slow down proton exchange, making Pyrazole N-H visible).
- Preliminary ¹H Scan:
 - Look for a broad singlet downfield (10–13 ppm). Presence strongly suggests Pyrazole (NH tautomer). Absence implies either Isoxazole or N-substituted Pyrazole.
- C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - The Check: Locate the ring carbons. If a signal exists between 160–175 ppm (and is not a carbonyl C=O), the sample is Isoxazole (C5). If the highest ring carbon is <150 ppm, it is likely Pyrazole.
- Regioisomer Assignment (HMBC):
 - For a 3,5-disubstituted system (e.g., Methyl and Phenyl):
 - Find the Methyl protons in ¹H.
 - Check HMBC correlations.
 - If Methyl protons correlate to the most deshielded ring carbon (C5, ~170 ppm), the methyl is at position 5 (Isoxazole).

- If Methyl protons correlate to a carbon at ~155 ppm (C3), the methyl is at position 3.

Comparative Data Summary

Feature	Pyrazole (1H-isomer)	Isoxazole
Bonding	N-N (homo-heteroatom)	N-O (hetero-heteroatom)
Polarity	Amphoteric (H-bond donor & acceptor)	Weakly basic (H-bond acceptor only)
H NMR (NH)	Broad singlet 10-13 ppm (if unsubstituted)	Absent
C NMR (C5)	130–145 ppm	160–175 ppm (Diagnostic)
N NMR	Two signals (-180 / -130 ppm)	One signal (-50 to -80 ppm)
Mass Spec	Loss of HCN ()	Loss of CO or cleavage of N-O
Stability	High (Metabolically stable)	Moderate (Metabolically labile ring opening)

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